molecular formula C7H7NO3 B048071 1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI) CAS No. 123892-37-5

1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI)

Cat. No. B048071
CAS RN: 123892-37-5
M. Wt: 153.14 g/mol
InChI Key: ATDMXOTWSCZHTF-UHFFFAOYSA-N
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Description

“1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI)” is a chemical compound with the molecular formula C6H7NO . It is also known by other names such as 2-Formyl-1-methylpyrrole and N-Methyl-2-formylpyrrole . It is used as an intermediate in the preparation of pyrrolyl aryl sulfones with activity against HIV-1 .


Synthesis Analysis

The synthesis of pyrroles, including “1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI)”, can be achieved through various methods. One of the common methods is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular structure of “1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI)” can be represented by the IUPAC Standard InChI: InChI=1S/C6H7NO/c1-7-4-2-3-6(7)5-8/h2-5H,1H3 . The molecular weight of the compound is 109.1259 .


Chemical Reactions Analysis

The chemical reactions involving “1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI)” can be quite diverse. For instance, it can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . It can also participate in Michael addition with electrophilic olefins to afford N-alkylpyrroles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI)” include its solubility in water and ethanol, its boiling point of 192-194°C, and its specific gravity of 1.012-1.018 . It is a clear orange to dark red liquid with a roasted nutty aroma .

Future Directions

The future directions for “1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI)” could involve further exploration of its potential applications, particularly in the field of medicinal chemistry given its activity against HIV-1 . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis.

properties

IUPAC Name

methyl 2-formylpyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)8-4-2-3-6(8)5-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDMXOTWSCZHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole-1-carboxylic acid, 2-formyl-, methyl ester (9CI)

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